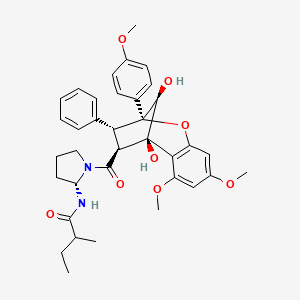

aglain B

Description

Aglain B is a cyclopenta[bc]benzopyran derivative first isolated from the leaves of Aglaia argentea in Malaysia . Structurally, it features a methylene bridge (C-10) oriented upwards, with aromatic ring B and a hydroxy group (OH-5) oriented downwards, as confirmed by NOESY NMR and X-ray crystallography . Its molecular formula is C₃₃H₃₈O₁₀, with a molecular weight of 630.73 g/mol . Aglain B belongs to a broader class of Aglaia-derived compounds, which include rocaglamides (flavaglines) and other aglain derivatives. Unlike rocaglamides, aglains generally lack potent biological activity, though their structural complexity makes them valuable for pharmacological exploration .

Properties

IUPAC Name |

N-[(2S)-1-[(1R,9R,10R,11S,12S)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21?,28-,29-,31+,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCVKSYNYMIDEN-CQDAKBOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)N[C@@H]1CCCN1C(=O)[C@H]2[C@@H]([C@]3([C@H]([C@@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of aglain B involves several steps, including the extraction from natural sources and purification using chromatographic techniques . The seeds and leaves of Aglaia argentea are commonly used as the source material . The purification process typically involves preparative high-performance liquid chromatography (HPLC) and other chromatographic methods .

Chemical Reactions Analysis

Aglain B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of aglain B can lead to the formation of aglain derivatives with different functional groups .

Scientific Research Applications

In chemistry, it serves as a reference standard for the identification and characterization of similar compounds . In biology and medicine, aglain B exhibits significant cytotoxic activities against various cancer cell lines, including human leukemia and breast cancer cells . Its anti-inflammatory properties make it a potential candidate for the development of new anti-inflammatory drugs . Additionally, aglain B has shown insecticidal activity, making it useful in agricultural applications .

Mechanism of Action

The mechanism of action of aglain B involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the translation initiation factor eIF4A, an ATP-dependent RNA helicase, which plays a crucial role in protein synthesis . By binding to eIF4A, aglain B disrupts the translation process, leading to the inhibition of protein synthesis and subsequent cell death in cancer cells . Additionally, aglain B has been found to bind to prohibitins, proteins involved in the regulation of important signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aglain B shares structural and biosynthetic pathways with several analogs. Key comparisons include:

Ponapensin

- Structural Differences : Ponapensin replaces Aglain B’s amide side chain at C-13 with a methoxy group .

- Biological Activity : Unlike Aglain B (IC₅₀ > 5 µM), ponapensin exhibits potent NF-κB inhibitory activity (IC₅₀ = 60 nM), highlighting the critical role of the C-13 substituent in bioactivity .

- Source : Isolated from Aglaia ponapensis in Micronesia .

10-O-Acetylaglain B

- Structural Differences : An acetylated derivative of Aglain B at the C-10 hydroxy group .

- Source : Found in Indonesian Aglaia elliptica .

4-epi-Aglain A

- Structural Differences : Epimerizes at C-4, altering stereochemistry compared to Aglain A (a close relative of Aglain B) .

- Biological Activity : Inactive in NF-κB assays, reinforcing the importance of C-13 modifications for activity .

- Source : Co-isolated with Aglain B from Aglaia elliptica .

Thapsakones A and B

- Structural Differences : Lack a proton at C-10 and feature an aminal proton at C-13 .

- Source : Derived from Aglaia edulis root bark in Thailand .

Data Tables

Discussion of Structural-Activity Relationships

The C-13 position is pivotal for NF-κB inhibition. Aglain B’s amide side chain renders it inactive, whereas ponapensin’s methoxy group enhances binding affinity . Thapsakones, with their unique C-10 and aminal proton configurations, may offer new avenues for stereochemical optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.